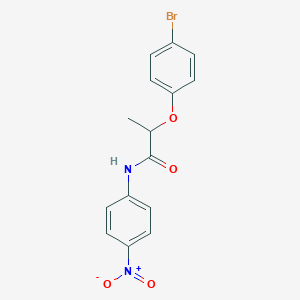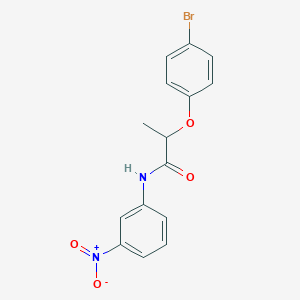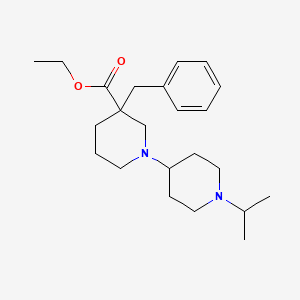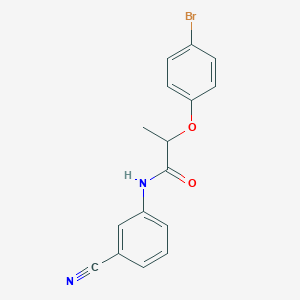
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide
Descripción general
Descripción
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide, also known as BPNP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPNP belongs to the class of amide compounds and has a molecular formula of C15H12BrN3O4.
Mecanismo De Acción
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide's mechanism of action is not fully understood, but it is thought to involve the inhibition of specific enzymes or pathways in cells. One study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the activity of an enzyme called topoisomerase II, which is involved in DNA replication and repair. Another study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the activation of a pathway called NF-κB, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been shown to have antioxidant effects and to modulate the activity of certain neurotransmitters in the brain. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a variety of potential pharmacological properties. However, 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, further research is needed to fully understand its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy against different types of cancer cells and to understand its mechanism of action. Another area of interest is its potential as an anti-inflammatory agent. Additional studies are needed to determine its efficacy in different animal models of inflammation and to understand its mechanism of action. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide and to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide has been studied for its potential pharmacological properties, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent. One study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide inhibited the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that 2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide had anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-14-8-2-11(16)3-9-14)15(19)17-12-4-6-13(7-5-12)18(20)21/h2-10H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQCLBPIWNULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4112608.png)
![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4112618.png)
![2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112624.png)

![4-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112653.png)
![4-butoxy-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112660.png)

![1-[(4-fluorobenzyl)oxy]-3-(4-nitrophenoxy)benzene](/img/structure/B4112667.png)
![N-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)valine](/img/structure/B4112669.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4112674.png)


![N-[4-iodo-2-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4112721.png)